molecular formula C11H13N3O3 B12522197 N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine CAS No. 337908-65-3

N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

Cat. No.: B12522197
CAS No.: 337908-65-3
M. Wt: 235.24 g/mol
InChI Key: UCMGCKLIMYTYGE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a palladium catalyst to yield amine derivatives.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

337908-65-3

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-8-6-7(14(15)16)4-5-9(8)17-10/h4-6H,1-3H3,(H,12,13)

InChI Key

UCMGCKLIMYTYGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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